

Application Notes and Protocols for GPRP-NH2 in Fibrin Formation Inhibition

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Compound of Interest

Compound Name: *H-Gly-Pro-Arg-Pro-NH2*

Cat. No.: *B144970*

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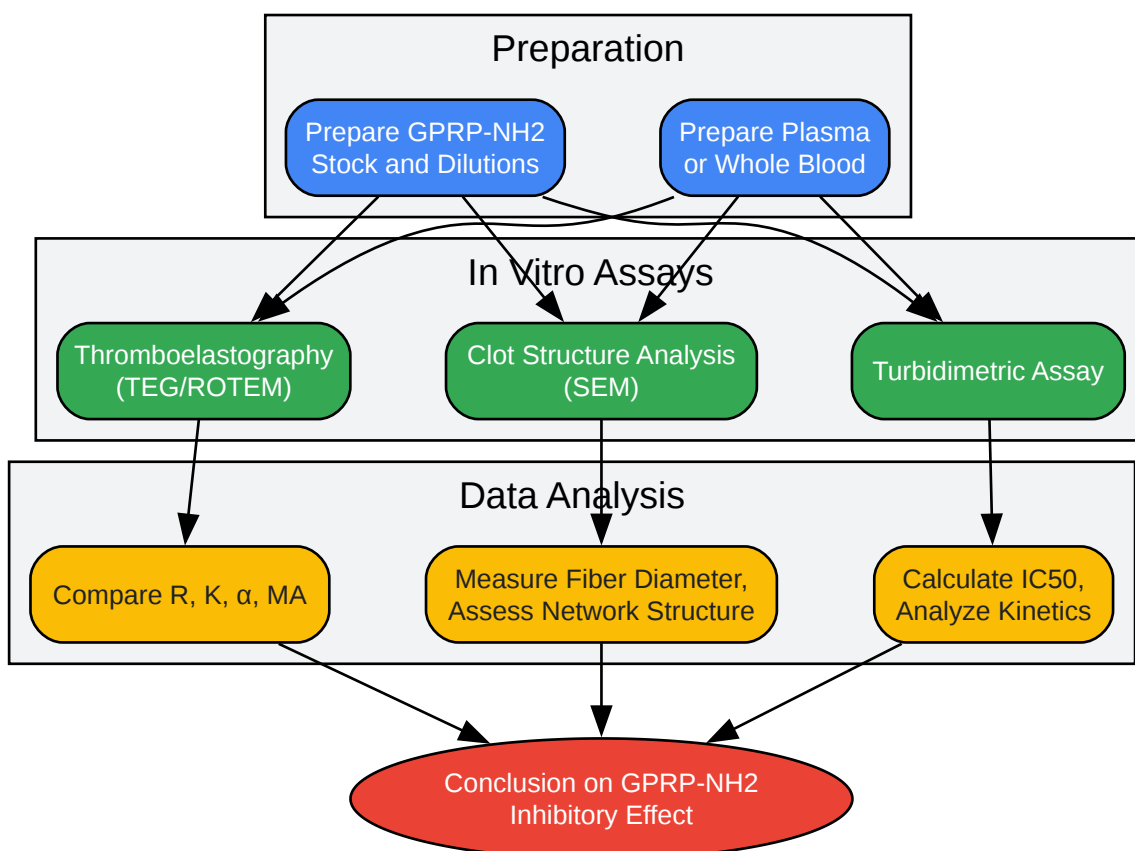
For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Gly-Pro-Arg-Pro-NH2 (GPRP-NH2) is a synthetic peptide that acts as a potent inhibitor of fibrin polymerization. It functions by mimicking the "A" knob, which is exposed on the fibrin monomer after thrombin cleaves fibrinopeptide A from fibrinogen. By competitively binding to the complementary "a" hole on another fibrin monomer, GPRP-NH2 effectively prevents the crucial knob-hole interactions necessary for the assembly of fibrin protofibrils and the subsequent formation of a stable fibrin clot.[1] These application notes provide detailed protocols for utilizing GPRP-NH2 to study and inhibit fibrin formation in various in vitro assays.

Mechanism of Action

The coagulation cascade culminates in the conversion of soluble fibrinogen to insoluble fibrin monomers by the enzyme thrombin. Fibrin polymerization is initiated through the non-covalent interaction of a newly exposed N-terminal "A" knob (with the sequence Gly-Pro-Arg) on one fibrin monomer with a pre-existing "a" hole in the C-terminal region of the γ -chain of an adjacent fibrin monomer. GPRP-NH2 competitively inhibits this primary interaction, thereby halting the polymerization process.



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References

- 1. researchgate.net [researchgate.net]
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